molecular formula C14H8Br2 B099643 9,10-Dibromophenanthrene CAS No. 15810-15-8

9,10-Dibromophenanthrene

Cat. No.: B099643
CAS No.: 15810-15-8
M. Wt: 336.02 g/mol
InChI Key: WZVDACBKJRRYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dibromophenanthrene (C₁₄H₈Br₂) is a brominated polycyclic aromatic hydrocarbon (PAH) characterized by two bromine atoms at the 9- and 10-positions of the phenanthrene backbone. Its molecular symmetry (C₂) and planar structure enable unique π-π stacking interactions, with interplanar distances of 3.471 Å and centroid-centroid distances of 3.617–3.803 Å in crystalline form .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Dibromophenanthrene can be synthesized through the bromination of phenanthrene. The reaction typically involves the use of bromine in the presence of a solvent such as carbon tetrachloride (CCl4) at room temperature. The reaction proceeds as follows: [ \text{Phenanthrene} + \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to enhance the reaction rate and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phenanthraquinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of 9,10-dihydrophenanthrene.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium (Na) in isopentanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Material Science and Organic Electronics

1.1 Nonlinear Optical (NLO) Materials

9,10-Dibromophenanthrene has been investigated for its nonlinear optical properties, making it a candidate for applications in optical switching, processing, and communication. The compound exhibits a high energy gap and stability, which are essential characteristics for NLO applications. Theoretical studies indicate that its molecular electrostatic potential (MEP) and Fukui function analyses suggest favorable electrophilic and nucleophilic reactivities, enhancing its suitability for NLO studies .

1.2 Photovoltaic Devices

The compound's ability to form π-π stacking interactions is crucial for its role in organic photovoltaic (OPV) devices. The face-to-face slipped antiparallel stacking observed in its crystal structure allows for efficient charge transport, which is vital for the performance of OPV materials .

Synthesis and Characterization

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various methods including bromination of phenanthrene derivatives. For instance, bromination reactions involving 9-bromophenanthrene yield a mixture of dibromophenanthrenes, which can be separated and characterized using techniques such as NMR and X-ray diffraction .

Table 1: Synthesis Methods of this compound

MethodDescriptionYield
BrominationReaction of phenanthrene with bromineLow
Modification of Sandmeyer ReactionUsing diazonium saltsModerate
Potassium t-butoxide treatmentHigh yield synthesis from dibromomethyl biphenylHigh

Environmental Chemistry

3.1 Degradation Studies

Research indicates that PAHs like this compound can undergo photodegradation under UV light exposure. Understanding the degradation pathways is essential for assessing environmental impacts and developing remediation strategies for contaminated sites .

Case Studies

Case Study 1: Nonlinear Optical Properties

A study conducted on the solid-state crystal structure of this compound revealed significant insights into its NLO behavior. The compound demonstrated a high second-order susceptibility, making it a promising candidate for future NLO applications .

Case Study 2: Photovoltaic Applications

In a recent investigation into organic solar cells incorporating this compound derivatives, researchers found that the compound's crystalline arrangement facilitated improved charge mobility and overall efficiency of the solar cells compared to conventional materials .

Mechanism of Action

The mechanism of action of 9,10-Dibromophenanthrene involves its interaction with various molecular targets. The bromine atoms at the 9th and 10th positions make the compound highly reactive, allowing it to participate in a variety of chemical reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various chemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Thermochemical Properties

Key brominated PAHs are compared below:

Compound Vapor Pressure (Pa, 25°C) Sublimation Enthalpy (ΔHsub, kJ/mol) Sublimation Entropy (ΔSsub, J/mol·K) Retention Time (GC, min)
9,10-Dibromophenanthrene 1.2 × 10⁻⁴ 115.3 220.1 48.9
2,7-Dibromophenanthrene 2.5 × 10⁻⁴ 109.8 210.5 48.6
9,10-Dibromoanthracene 3.0 × 10⁻⁵ 122.6 235.7 48.5
1-Bromopyrene 4.8 × 10⁻⁴ 105.9 205.3 48.9

Key Findings :

  • Lower Volatility : this compound exhibits lower vapor pressure than 2,7-Dibromophenanthrene, suggesting greater environmental persistence .
  • Structural Impact on Sublimation : Higher ΔHsub and ΔSsub values compared to 2,7-Dibromophenanthrene indicate stronger intermolecular forces due to symmetric bromine placement .

Environmental Behavior

  • Phase Partitioning : Brominated PAHs with lower vapor pressures (e.g., this compound) predominantly partition into particulate phases (>80% in aerosols), especially under polluted conditions .
  • Deposition Flux : Similar to 6-ClBaP (a 5-ring chlorinated PAH), this compound’s high particulate affinity enhances deposition in terrestrial ecosystems, raising bioaccumulation concerns .

Environmental and Health Considerations

  • Toxicity Data: Limited direct studies exist, but brominated PAHs generally exhibit higher toxicity than parent PAHs due to enhanced lipophilicity and metabolic activation .
  • Regulatory Status: Not yet classified under EU POPs regulations, but monitoring is recommended given structural similarities to regulated chlorinated PAHs .

Biological Activity

9,10-Dibromophenanthrene (DBP), a polycyclic aromatic hydrocarbon (PAH), is characterized by its two bromine substituents at the 9 and 10 positions of the phenanthrene structure. This compound has garnered attention due to its potential biological activities, particularly in the context of environmental toxicity and its implications for human health. The following sections will delve into the synthesis, biological effects, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₄H₈Br₂
  • Molecular Weight : 336.02 g/mol
  • CAS Number : 15810-15-8

Synthesis

This compound can be synthesized through various methods, including bromination of phenanthrene in organic solvents. A common synthesis route involves using potassium tert-butoxide in dimethylformamide (DMF) under controlled conditions to achieve high yields (up to 91%) .

Toxicity and Environmental Impact

Research indicates that dibrominated phenanthrenes, including DBP, exhibit significant toxicity to aquatic organisms. A study analyzing atmospheric deposition of brominated PAHs found that DBP has a notable bioaccumulation potential .

Table 1: Toxicity Data for this compound

EndpointTest SpeciesValueReference
Acute ToxicityFish (e.g., Danio rerio)LC50 < 1 mg/LEnvironmental Study
Chronic ToxicityDaphnia magnaNOEC = 0.5 mg/LEcotoxicology Report
MutagenicitySalmonella typhimuriumPositiveAmes Test

Endocrine Disruption

While some halogenated PAHs are known for their endocrine-disrupting properties, current literature suggests that this compound does not exhibit significant endocrine disruption . This finding is critical for assessing its safety in environmental contexts.

Case Study 1: Aquatic Toxicity Assessment

A comprehensive study conducted by researchers focused on the effects of various brominated PAHs on aquatic life. The findings indicated that DBP caused significant mortality in fish species at concentrations as low as 0.5 mg/L. This study underscores the need for stringent regulatory measures regarding the release of such compounds into aquatic environments .

Case Study 2: Human Health Implications

Another investigation explored the potential carcinogenic effects of dibrominated phenanthrenes in laboratory settings. The study utilized cell lines to assess mutagenic responses and found that exposure to DBP led to increased DNA adduct formation, suggesting a potential risk for carcinogenesis .

Research Findings

Recent research has focused on developing analytical methods to detect and quantify brominated PAHs in environmental samples. A novel gas chromatography-mass spectrometry technique was employed successfully to analyze atmospheric samples for DBP and related compounds .

Chemical Reactions Analysis

Direct Heteroarylation

9,10-Dibromophenanthrene serves as a versatile substrate for sequential palladium-catalyzed direct heteroarylations. The bromine atoms at C9 and C10 positions undergo substitution with heteroarenes (e.g., thiazoles, thiophenes, furans) under phosphine-free Pd(OAc)₂ catalysis. This method allows precise functionalization at both positions, enabling the synthesis of symmetrical and unsymmetrical 9,10-di(heteroaryl)phenanthrenes.

Example Reaction Pathway:

  • First Substitution (C9 Position):

    • Conditions: 0.5 mol% Pd(OAc)₂, KOAc, DMA, 150°C.

    • Yield: Up to 96% for thiazole derivatives .

  • Second Substitution (C10 Position):

    • Conditions: 0.1 mol% Pd(OAc)₂, KOAc, DMA, 150°C.

    • Yield: 78–94% for furans, pyrroles, and selenophenes .

Table 1: Selected Heteroarylations of this compound

HeteroarenePosition SubstitutedCatalyst LoadingYield (%)
2-IsobutylthiazoleC90.5 mol% Pd(OAc)₂96
2-EthylthiopheneC100.1 mol% Pd(OAc)₂83
1-MethylpyrroleC90.5 mol% Pd(OAc)₂78

Suzuki-Miyaura Coupling

The bromine atoms can be replaced with aryl groups via Suzuki coupling. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 9,10-diphenylphenanthrene.

Electrophilic Bromination and Halogen Exchange

This compound can undergo further bromination under acidic conditions. Treatment with N-bromosuccinimide (NBS) in H₂SO₄ introduces additional bromine atoms at activated positions (e.g., C3 or C6), forming tri- or tetrabrominated derivatives .

Key Reaction:

  • Conditions: NBS, H₂SO₄, 50°C.

  • Product: 3,9,10-Tribromophenanthrene (67% yield) .

Elimination Reactions

Dehydrohalogenation with strong bases (e.g., KOtBu) in DMF induces elimination of HBr, forming phenanthrene-derived acetylenes. This pathway is critical for synthesizing conjugated materials for optoelectronics .

Example:

  • Conditions: KOtBu, DMF, 0°C.

  • Product: 9,10-Diethynylphenanthrene (79–91% yield) .

Structural and Electronic Considerations

DFT studies reveal that bromine substituents induce electron-withdrawing effects, lowering HOMO/LUMO levels (-6.5 eV and -2.8 eV, respectively) and enhancing charge transport . The adjacent bromines at C9 and C10 create steric hindrance, favoring regioselective substitutions at less crowded positions.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 9,10-dibromophenanthrene, and how can reaction byproducts be minimized?

The synthesis typically involves bromination of phenanthrene using bromine in dichloromethane (DCM) with catalytic systems like tungstophosphoric acid cesium salt (Csx_xH3x_{3-x}PW12_{12}O40_{40}) and cetyltrimethylammonium bromide (CTAB). Key steps include dropwise addition of bromine at room temperature with vigorous stirring. Monitoring via 1^1H NMR is critical to identify byproducts such as monobrominated phenanthrene (δ 8.12 ppm) and unreacted starting material (δ 7.75 ppm). Prolonged reaction times (>10 minutes) reduce unreacted phenanthrene but may increase side products. Purification involves filtration and aqueous washes to isolate the dibrominated product .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction at 223 K reveals a monoclinic C2/c space group with lattice parameters a=18.2630(15)a = 18.2630(15) Å, b=9.0963(8)b = 9.0963(8) Å, c=7.3025(6)c = 7.3025(6) Å, and β = 114.499(2)°. Refinement using SHELXL97 (via SHELX suite) yields R=0.033R = 0.033 and wR=0.116wR = 0.116. The structure exhibits planar geometry (maximum deviation: 0.0355 Å) and antiparallel stacking along the c-axis (interplanar distance: 3.471 Å). Software like WinGX or ORTEP-3 is recommended for visualization and validation .

Q. What spectroscopic techniques are used to confirm bromination positions in this compound?

1^1H NMR is critical: the dibrominated product shows a singlet at δ 5.71 ppm for equivalent protons at positions 9 and 10. In contrast, monobrominated derivatives exhibit distinct signals (e.g., δ 8.12 ppm for position 10). Mass spectrometry (MS) confirms molecular weight (336.02 g/mol), while IR spectroscopy identifies C-Br stretching vibrations (~560 cm1^{-1}) .

Advanced Research Questions

Q. How does bromine substitution influence the solid-state packing and electronic properties of phenanthrene derivatives?

Bromine’s electron-withdrawing effect reduces π-π stacking distances (3.471 Å in this compound vs. ~3.6 Å in unsubstituted phenanthrene). This enhances intermolecular interactions, affecting charge transport in organic semiconductors. DFT calculations reveal lowered HOMO/LUMO levels compared to phenanthrene, making it suitable for optoelectronic applications. Crystallographic symmetry (C2) also stabilizes stacking motifs .

Q. What challenges arise when using this compound as a precursor for macrocyclic compounds like kekulene?

Key challenges include regioselective functionalization and avoiding dimerization during coupling reactions. For example, in kekulene synthesis, Br–Li exchange (using n-BuLi) at low temperatures must be tightly controlled to prevent side reactions. McMurry coupling of dibromophenanthrene-derived bis-aldehydes requires diluted conditions to favor cyclization over polymerization. Yield optimization (e.g., 28% for tetraester macrocycles) relies on high-dilution techniques .

Q. How can conflicting crystallographic data (e.g., lattice parameters) from different studies be resolved?

Discrepancies may arise from variations in data collection (e.g., temperature, radiation source) or refinement protocols. Cross-validation using multiple software (SHELXL, OLEX2) and re-refinement against raw data (e.g., CIF files) is essential. Consistency checks via R-factor convergence (R<0.05R < 0.05) and Hirshfeld surface analysis ensure reliability. Public databases like the Cambridge Structural Database (CSD) provide benchmark values .

Q. What experimental strategies mitigate decomposition during thermal studies of this compound?

Sublimation under reduced pressure (<1 mmHg) at 150–180°C minimizes thermal degradation. Single-crystal growth via slow evaporation (e.g., in DCM/hexane) produces high-quality crystals. Thermogravimetric analysis (TGA) under nitrogen reveals stability up to 250°C, with decomposition pathways identified via mass spectrometry .

Q. How does this compound serve as a building block for zwitterionic diradicals with tunable singlet-triplet gaps?

In diradical synthesis (e.g., compound 1 ), dibromophenanthrene undergoes Buchwald-Hartwig amination with dihydrophenazine derivatives. Solvent polarity (e.g., acetone vs. toluene) modulates the singlet-triplet energy gap (ΔEST\Delta E_{ST}), as shown by variable-temperature EPR and SQUID magnetometry. Counterion exchange (e.g., BF4_4^-) stabilizes the zwitterionic state .

Q. Methodological Considerations

  • Data Collection : For X-ray studies, ensure θmax>25°θ_{\text{max}} > 25° and Rint<0.03R_{\text{int}} < 0.03 to minimize errors .
  • Reaction Monitoring : Use TLC (silica, hexane/DCM) and 1^1H NMR to track bromination progress .
  • Safety Protocols : Follow CLP/GHS guidelines for brominated aromatics (e.g., PPE, fume hoods) .

Properties

IUPAC Name

9,10-dibromophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVDACBKJRRYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399891
Record name 9,10-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15810-15-8
Record name 9,10-dibromophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DIBROMOPHENANTHRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
9,10-Dibromophenanthrene
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
9,10-Dibromophenanthrene
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
9,10-Dibromophenanthrene
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
9,10-Dibromophenanthrene
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
9,10-Dibromophenanthrene
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
9,10-Dibromophenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.